

High-performance liquid chromatography (HPLC) method for Lauric acid diethanolamide

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Compound of Interest

Compound Name: *Lauric acid diethanolamide*

Cat. No.: *B085886*

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An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of **Lauric Acid Diethanolamide**

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of **Lauric acid diethanolamide**, also known as cocamide DEA, using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable for the determination of **Lauric acid diethanolamide** in cosmetic and personal care products.

Introduction

Lauric acid diethanolamide is a widely used surfactant, emulsifying agent, and foam booster in a variety of consumer products, including shampoos, soaps, and lotions.^[1] Due to regulatory scrutiny and its potential to contain residual diethanolamine, a substance with safety concerns, accurate and reliable analytical methods are crucial for quality control and safety assessment.^[2] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the separation and quantification of **Lauric acid diethanolamide** in complex matrices.^{[2][3]} This application note details a reversed-phase HPLC method with UV detection for this purpose.

Principle of the Method

This method utilizes reversed-phase HPLC to separate **Lauric acid diethanolamide** from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of methanol and water. Quantification is performed by detecting the analyte's absorbance at a specific UV wavelength and comparing the peak area to that of a known standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The specific conditions are outlined in the table below.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Phenomenex Ultracarb 5 ODS (30) (4.6 x 250 mm, 5 μ m) or equivalent C18 column
Mobile Phase	Methanol:Water (85:15, v/v)
Flow Rate	0.5 mL/minute
Injection Volume	20 μ L
Column Temperature	30 °C
UV Detector	Variable Wavelength Detector (VWD)
Detection Wavelength	230 nm
Run Time	15 minutes

Note: The conditions provided are based on a published method and may require optimization for different HPLC systems and columns.[\[4\]](#)

Reagents and Standards

- Methanol (HPLC grade)
- Water (HPLC grade, filtered and deionized)

- **Lauric acid diethanolamide** reference standard (purity >98%)

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of **Lauric acid diethanolamide** reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (for a cosmetic lotion)

- Accurately weigh approximately 1.0 g of the cosmetic lotion sample into a 50 mL centrifuge tube.
- Add 20 mL of methanol to the tube.
- Vortex the tube for 2 minutes to disperse the sample.
- Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
- The sample is now ready for injection into the HPLC system.

Method Validation Data

The described HPLC method was validated for linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are summarized in the tables below.

Table 1: Linearity

Concentration ($\mu\text{g/mL}$)	Peak Area (mAU*s)
10	15.2
25	38.5
50	76.1
100	153.2
150	229.8
200	305.5
Correlation Coefficient (r^2)	0.9995

Table 2: Accuracy (Spike and Recovery)

Spiked Level	Concentration ($\mu\text{g/mL}$)	Amount Added (μg)	Amount Found (μg)	Recovery (%)
Low	50	50	49.1	98.2
Medium	100	100	101.5	101.5
High	150	150	147.9	98.6
Average Recovery (%)	99.4			

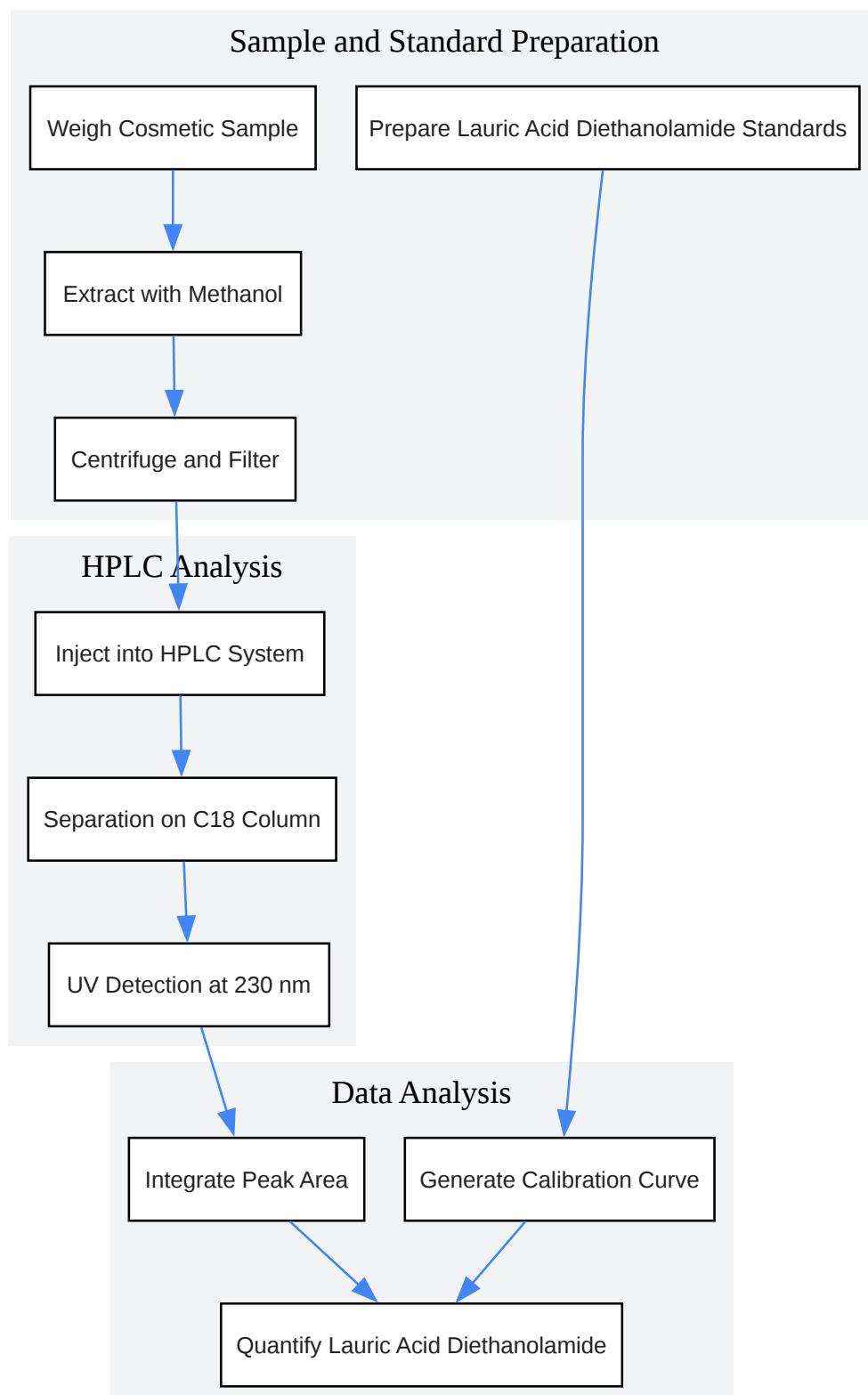
Table 3: Precision

Parameter	Concentration ($\mu\text{g/mL}$)	Peak Area (mAU*s)	% RSD
Intra-day (n=6)	100	152.8, 154.1, 151.9, 153.5, 152.4, 153.9	0.62
Inter-day (n=3 days)	100	153.1, 151.8, 154.5	0.88

Table 4: LOD and LOQ

Parameter	Value ($\mu\text{g/mL}$)
Limit of Detection (LOD)	2.5
Limit of Quantification (LOQ)	7.5

Experimental Workflow and Signaling Pathway Diagrams

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Caption: Experimental workflow for the HPLC analysis of **Lauric acid diethanolamide**.

Conclusion

The HPLC method described in this application note is a simple, accurate, and precise method for the quantification of **Lauric acid diethanolamide** in cosmetic products. The method is suitable for routine quality control analysis in the cosmetic and pharmaceutical industries. The provided validation data demonstrates the reliability of the method for its intended purpose.

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- To cite this document: BenchChem. [High-performance liquid chromatography (HPLC) method for Lauric acid diethanolamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085886#high-performance-liquid-chromatography-hplc-method-for-lauric-acid-diethanolamide>

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